2-methoxy-N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Piperidine Ring: This can be synthesized through the reduction of a pyridine derivative.
Coupling Reactions: The final steps involve coupling the pyrazole and piperidine rings with the benzamide moiety using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the binding affinity and activity of various biological targets.
Biology: It can be used in cell-based assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}ACETAMIDE
- 2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}PROPIONAMIDE
Uniqueness
2-METHOXY-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-methoxy-N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C24H26N4O3/c1-16-7-3-4-8-18(16)20-15-21(27-26-20)24(30)28-13-11-17(12-14-28)25-23(29)19-9-5-6-10-22(19)31-2/h3-10,15,17H,11-14H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
LKKJHINKLGJAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.